BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R
Brand Name: Vulcanchem
CAS No.: 100311-18-0
VCID: VC0027238
InChI: InChI=1S/C22H30N2O3/c1-4-5-13-23-19-11-12-20(22(25)26-15-14-24(2)3)21(16-19)27-17-18-9-7-6-8-10-18/h6-12,16,23H,4-5,13-15,17H2,1-3H3
SMILES: CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2
Molecular Formula: C22H30N2O3
Molecular Weight: 370.5 g/mol

BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R

CAS No.: 100311-18-0

Main Products

VCID: VC0027238

Molecular Formula: C22H30N2O3

Molecular Weight: 370.5 g/mol

BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R - 100311-18-0

CAS No. 100311-18-0
Product Name BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R
Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
IUPAC Name 2-(dimethylamino)ethyl 4-(butylamino)-2-phenylmethoxybenzoate
Standard InChI InChI=1S/C22H30N2O3/c1-4-5-13-23-19-11-12-20(22(25)26-15-14-24(2)3)21(16-19)27-17-18-9-7-6-8-10-18/h6-12,16,23H,4-5,13-15,17H2,1-3H3
Standard InChIKey HJBIFGZXDVPQPY-UHFFFAOYSA-N
SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2
Canonical SMILES CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2
Synonyms BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R
PubChem Compound 57744
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator